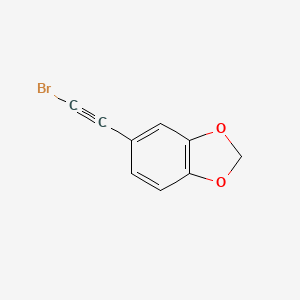
5-(Bromoethynyl)-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromoethynyl)-2H-1,3-benzodioxole is an organic compound characterized by the presence of a bromoethynyl group attached to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoethynyl)-2H-1,3-benzodioxole typically involves the bromination of ethynylbenzodioxole. One common method includes the use of bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromoethynyl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.
Applications De Recherche Scientifique
5-(Bromoethynyl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Bromoethynyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2H-1,3-benzodioxole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-(Bromoethynyl)-2H-1,3-benzofuran: Similar structure but with a furan ring instead of a dioxole ring, leading to different chemical properties and reactivity.
5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and applications.
Uniqueness
5-(Bromoethynyl)-2H-1,3-benzodioxole is unique due to the presence of both the bromoethynyl and benzodioxole moieties, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
60947-65-1 |
|---|---|
Formule moléculaire |
C9H5BrO2 |
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
5-(2-bromoethynyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H5BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,6H2 |
Clé InChI |
AWLFMIFUEYFMMJ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


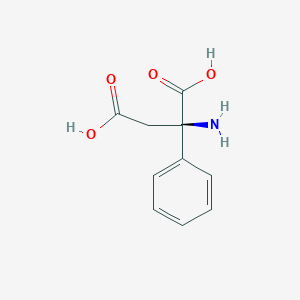
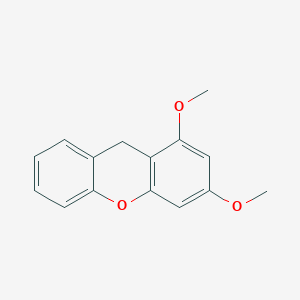


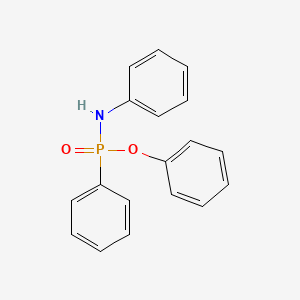

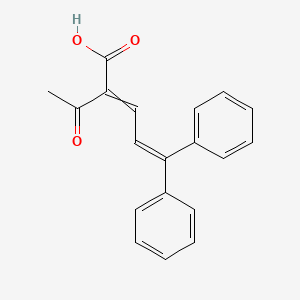
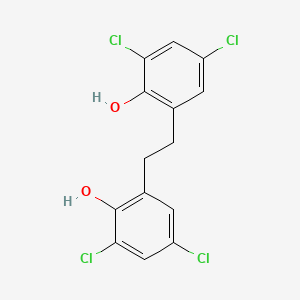
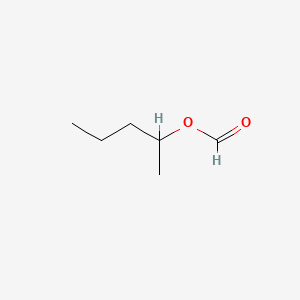
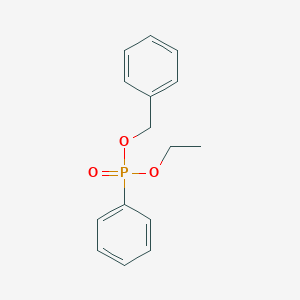
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)

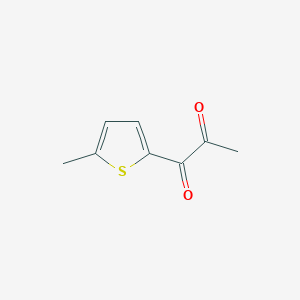
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)
